Sterically Induced Acceleration in Pd(0)-Catalyzed Activation: Full Conversion in 1 Minute at Room Temperature
2-Bromo-1,3,5-tri-tert-butylbenzene exhibits counterintuitive reactivity in Pd(0)-catalyzed activation. Whereas sterically hindered aryl halides are generally assumed to show diminished efficiency in oxidative addition, this compound undergoes full conversion in 1 minute at room temperature on gram scale when treated with a bulky Pd(0) catalyst, representing a pronounced sterically induced acceleration effect [1]. In contrast, conventional aryl bromides with moderate steric hindrance (e.g., 2-bromo-1,3-diisopropylbenzene) do not exhibit this acceleration, as the three tert-butyl groups in 2-bromo-1,3,5-tri-tert-butylbenzene create a uniquely congested environment that favors a 1-electron halogen abstraction pathway over the typical 2-electron oxidative addition mechanism [1].
| Evidence Dimension | Time to full conversion in Pd(0)-catalyzed activation |
|---|---|
| Target Compound Data | Full conversion in 1 min |
| Comparator Or Baseline | 2-Bromo-1,3-diisopropylbenzene (and other ortho,ortho-disubstituted aryl bromides) do not exhibit this acceleration under comparable conditions |
| Quantified Difference | Full conversion achieved in 1 min vs. diminished or no conversion under comparable conditions |
| Conditions | Bulky Pd(0) catalyst, room temperature, gram scale [1] |
Why This Matters
This unique reactivity profile enables rapid, room-temperature cross-coupling that is inaccessible with less hindered analogs, reducing energy input and processing time in synthetic workflows.
- [1] Kundu, G.; et al. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. J. Am. Chem. Soc. 2025. DOI: 10.1021/jacs.5c04261. View Source
